molecular formula C6H11ClF3NO B12106809 3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride

3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B12106809
M. Wt: 205.60 g/mol
InChI Key: WMZZAYCBEWTPDB-UHFFFAOYSA-N
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Description

3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a trifluoromethoxy group (-O-CF₃) attached via a methylene (-CH₂-) bridge to the nitrogen-containing five-membered ring. This structural motif enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

3-(trifluoromethoxymethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-1-2-10-3-5;/h5,10H,1-4H2;1H

InChI Key

WMZZAYCBEWTPDB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for this compound may vary depending on the manufacturer

Chemical Reactions Analysis

Types of Reactions: 3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride may undergo various chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups.

    Oxidation and Reduction Reactions: Altering the oxidation state of specific atoms.

    Ring-Opening Reactions: Breaking the pyrrolidine ring.

Common Reagents and Conditions: Common reagents used in reactions involving this compound may include:

    Hydrogen chloride (HCl): Used for hydrochlorination.

    Fluorinating Agents: For introducing trifluoromethoxy groups.

    Base Catalysts: To facilitate reactions.

Major products formed from these reactions would depend on the specific reaction conditions and starting materials.

Scientific Research Applications

Medicinal Chemistry

3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride serves as a valuable building block in the synthesis of more complex molecules. Its unique trifluoromethoxy substitution increases the compound's lipophilicity, which is crucial for enhancing bioavailability and therapeutic efficacy.

Potential Therapeutic Uses:

  • Antimicrobial Activity: Similar pyrrolidine derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antiviral Activity: Research indicates that pyrrolidine derivatives can inhibit the replication of viruses such as hepatitis C virus (HCV), with some compounds achieving low nanomolar effective concentrations (EC50 values) against specific strains .
  • Neuropharmacological Effects: Studies suggest potential applications in treating neurological disorders, including epilepsy and neuropathic pain, with certain derivatives demonstrating protective effects in animal seizure models .

Pharmacological Research

The pharmacological properties of this compound are under investigation for their interactions with various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are employed to elucidate these interactions.

Mechanism of Action:
While the exact mechanisms remain to be fully characterized, it is hypothesized that the compound interacts with specific molecular pathways, potentially modulating receptor activity or enzyme function .

Data Tables

Table 1: Biological Activity Overview

Activity TypeTarget Pathogen/ConditionMIC/EC50 ValuesReference
AntibacterialStaphylococcus aureus2 μg/ml
AntiviralHepatitis C Virus0.028 nM
AnticonvulsantSeizure ModelsProtective at 100 mg/kg

Case Studies

Antimicrobial Study: A series of pyrrolidine derivatives were tested against various bacterial strains. Compounds with the trifluoromethoxy substitution exhibited enhanced antibacterial activity compared to non-fluorinated analogs, notably showing an MIC against Staphylococcus aureus at 2 μg/ml.

Antiviral Research: In vitro studies indicated potent inhibition of HCV replication by certain pyrrolidine derivatives, achieving EC50 values as low as 0.007 nM against genotype 1b strains, highlighting their potential as therapeutic agents in viral infections .

Neuropharmacological Evaluation: In animal models assessing anticonvulsant activity, several derivatives demonstrated significant protection against induced seizures. One derivative provided complete protection in models of generalized tonic-clonic seizures, suggesting promising applications in epilepsy treatment .

Mechanism of Action

The exact mechanism by which 3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Features

The compound is distinguished by its -(CH₂-O-CF₃) substituent at the 3-position of pyrrolidine. Key analogs from the evidence include:

Compound Name (CAS) Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Evidence
3-[(4-Bromophenoxy)methyl]pyrrolidine HCl (1219982-79-2) -(CH₂-O-C₆H₄Br) C₁₁H₁₄BrClNO 292.60
3-[(2-Ethylphenoxy)methyl]pyrrolidine HCl (1220031-81-1) -(CH₂-O-C₆H₃(C₂H₅)) C₁₃H₂₀ClNO 241.76 (calculated)
3-((2-Fluorophenoxy)methyl)pyrrolidine HCl (1219981-26-6) -(CH₂-O-C₆H₄F) C₁₁H₁₄ClFNO 237.69 (calculated)
(S)-2-(3-(Trifluoromethoxy)phenyl)pyrrolidine HCl (1391427-96-5) -(C₆H₄-O-CF₃) at position 2 C₁₁H₁₃ClF₃NO 267.68
Target Compound -(CH₂-O-CF₃) at position 3 C₆H₁₁ClF₃NO ~205.62 (calculated) -

Physicochemical Properties

  • Solubility : Polar substituents like -Br or -Cl in analogs (e.g., CAS 1219982-79-2) may improve aqueous solubility, whereas the trifluoromethoxy group in the target compound likely reduces it due to increased hydrophobicity .
  • Stability : The trifluoromethoxy group is chemically inert compared to hydrolytically labile groups (e.g., ester or amide linkages), improving metabolic stability .

Research Implications

The unique trifluoromethoxy methyl group in the target compound offers a balance between lipophilicity and stability, making it a promising candidate for CNS-targeting therapeutics. Further studies should explore its pharmacokinetic profile and compare its efficacy with phenyl-substituted analogs (e.g., CAS 1391427-96-5) .

Biological Activity

3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride is a novel compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethoxy group is known for enhancing the pharmacological properties of compounds, contributing to their efficacy and selectivity in biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H9ClF3N\text{C}_6\text{H}_9\text{ClF}_3\text{N}

This structure includes a pyrrolidine ring substituted with a trifluoromethoxy group, which significantly influences its biological interactions.

The trifluoromethoxy group enhances lipophilicity and electron-withdrawing properties, which can improve the binding affinity to various biological targets. Compounds containing trifluoromethyl groups have been shown to interact effectively with enzymes and receptors, often leading to enhanced potency against specific biological pathways.

Pharmacological Effects

Research indicates that derivatives of pyrrolidine exhibit a range of pharmacological activities including:

  • Antimicrobial Activity : Compounds similar to 3-[(Trifluoromethoxy)methyl]pyrrolidine have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain pyrrolidine derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antiviral Activity : Pyrrolidine derivatives have been investigated for their antiviral properties, particularly against hepatitis C virus (HCV). Some compounds have shown low nanomolar EC50 values, indicating strong antiviral activity .
  • Anticonvulsant and Analgesic Effects : Recent studies on related pyrrolidine compounds suggest potential applications in treating epilepsy and neuropathic pain. These compounds have been evaluated in various seizure models, demonstrating protective effects in animal studies .

Data Tables

Activity Type Target Pathogen/Condition MIC/EC50 Values Reference
AntibacterialStaphylococcus aureus2 μg/ml
AntiviralHepatitis C Virus0.028 nM
AnticonvulsantSeizure ModelsProtective at 100 mg/kg

Case Studies

  • Antimicrobial Study : A series of pyrrolidine derivatives were tested against various bacterial strains. The study found that compounds with the trifluoromethoxy substitution exhibited enhanced antibacterial activity compared to non-fluorinated analogs. Specifically, the MIC against S. aureus was reported at 2 μg/ml, showcasing significant potency .
  • Antiviral Research : In vitro studies on pyrrolidine derivatives indicated potent inhibition of HCV replication, with some compounds achieving EC50 values as low as 0.007 nM against genotype 1b strains. This highlights the potential of these compounds as therapeutic agents in treating viral infections .
  • Neuropharmacological Evaluation : In animal models assessing anticonvulsant activity, several pyrrolidine derivatives demonstrated significant protection against induced seizures. Notably, one derivative provided complete protection in models of generalized tonic-clonic seizures .

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